(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone
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Overview
Description
JBI-589 is a novel selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the formation of neutrophil extracellular traps (NETs). This compound has shown significant potential in activating antitumor immune responses and delaying tumor progression .
Preparation Methods
The synthesis of JBI-589 involves a series of chemical reactions designed to achieve high selectivity and potency against PAD4. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound exhibits excellent oral bioavailability, making it a promising candidate for clinical applications .
Chemical Reactions Analysis
JBI-589 primarily undergoes pharmacological inhibition reactions. It is a non-covalent inhibitor that selectively targets PAD4 without affecting other human PAD enzymes, even at high concentrations . The compound reduces the expression of CXCR2 and blocks neutrophil chemotaxis, which are critical for its antitumor effects .
Scientific Research Applications
JBI-589 has been extensively studied for its applications in cancer research. It has been shown to reduce primary tumor growth and lung metastasis in mouse tumor models. Additionally, it enhances the effects of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies . The compound’s ability to modulate the immune response makes it a valuable tool in the development of new cancer therapies .
Mechanism of Action
The mechanism of action of JBI-589 involves the selective inhibition of PAD4, which leads to a reduction in the formation of neutrophil extracellular traps (NETs). By blocking PAD4, JBI-589 decreases the expression of CXCR2 and inhibits neutrophil chemotaxis. This results in the suppression of tumor growth and metastasis, as well as the enhancement of antitumor immune responses .
Comparison with Similar Compounds
JBI-589 is unique in its high selectivity for PAD4. Other PAD inhibitors, such as Cl-amidine and BB-Cl-amidine, do not exhibit the same level of selectivity and may affect multiple PAD enzymes. This specificity makes JBI-589 a more targeted and potentially safer option for therapeutic use .
Similar Compounds::- Cl-amidine
- BB-Cl-amidine
JBI-589 stands out due to its non-covalent binding and high selectivity for PAD4, which are critical for its effectiveness and safety profile.
Properties
CAS No. |
2308504-22-3 |
---|---|
Molecular Formula |
C29H28FN5O |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-[1-[(4-fluorophenyl)methyl]indol-2-yl]-3-methylimidazo[1,2-a]pyridin-7-yl]methanone |
InChI |
InChI=1S/C29H28FN5O/c1-19-28(32-27-16-22(12-14-34(19)27)29(36)33-13-4-6-24(31)18-33)26-15-21-5-2-3-7-25(21)35(26)17-20-8-10-23(30)11-9-20/h2-3,5,7-12,14-16,24H,4,6,13,17-18,31H2,1H3/t24-/m1/s1 |
InChI Key |
DUVCPNSLXBKGOK-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCC[C@H](C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)C(=O)N3CCCC(C3)N)C4=CC5=CC=CC=C5N4CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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